Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

Dimethyl (1-diazo-2-oxopropyl)phosphonate structure
90965-06-3 structure
Dimethyl (1-diazo-2-oxopropyl)phosphonate
90965-06-3
C5H9N2O4P
192.109721899033
MFCD07368360
61464
53397103

Dimethyl (1-diazo-2-oxopropyl)phosphonate Properties

Names and Identifiers

    • Dimethyl (1-diazo-2-oxopropyl)phosphonate
    • Ohira-Bestmann Reagent
    • (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
    • (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
    • Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
    • Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
    • Bestmann-Ohira Reagent
    • Dimethyl (1-azoacetonyl)phosphonate solution
    • Dimethyl (acetyldiazomethyl)phosphonate solution
    • 1-Diazoacetonylphosphonic Acid Dimethyl Ester
    • (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
    • Dimethyl 1-Diazoacetonylphosphonate
    • 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
    • (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
    • Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
    • Ohira-Bestmann Reagent (10% in Acetonitrile)
    • Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
    • Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
    • 1-Diazo-1-(dimethyl phosphono)acetone
    • 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
    • Bestmann reagent
    • Bestmann-Ohira reagent
    • Dimethyl (1-azo-2-oxopropyl)phosphonate
    • Dimethyl (1-azoacetonyl)phosphonate
    • Dimethyl (acetyldiazomethyl)phosphonate
    • Ohira's reagent
    • Ohira-Bestmann phosphonate
    • Ohira-Bestmann reagent
    • α-Azido-α-(dimethyl phosphono)acetone
    • 90965-06-3
    • dimethyl 1-diazo-2-oxopropylphosphonate
    • CS-0044356
    • dimethyl 1-diazo-2-oxopropylphoshonate
    • BCP08419
    • Bestmann ohira reagent
    • J-520342
    • Q18231124
    • dimethyl 1-diazo-2-oxopropylphos-phonate
    • EN300-133907
    • STL433300
    • dimethyl (1-diazo-2-oxo-propyl)-phosphonate
    • alpha-Azido-alpha-(dimethyl phosphono)acetone
    • .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
    • Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
    • 1-diazo-1-dimethoxyphosphorylpropan-2-one
    • UNII-96G79J0LR6
    • Dimethyl (1-diazo-2-oxo-propyl)phosphonate
    • DTXCID00406200
    • AS-17907
    • 96G79J0LR6
    • (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
    • DTXSID70455381
    • dimethyl 2-oxo-1-diazo-propylphosphonate
    • Dimethyl(1-diazo-2-oxopropyl)phosphonate
    • AB32016
    • Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
    • 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
    • DB-009693
    • AKOS006344979
    • SCHEMBL25200971
    • Ohira Bestmann reagent
    • Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
    • D5048
    • dimethyl (1-diazo-2-oxopropyl)-phosphonate
    • Ohira-Bestmann Reagent solution (~10% in acetonitrile)
    • Bestmann-ohira reagent [MI]
    • SCHEMBL17772
    • D3546
    • P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
    • +Expand
    • MFCD07368360
    • SQHSJJGGWYIFCD-UHFFFAOYSA-N
    • 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
    • [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
    • 4247670

Computed Properties

  • 192.029994g/mol
  • 0
  • -0.5
  • 0
  • 5
  • 4
  • 192.029994g/mol
  • 192.029994g/mol
  • 54.6Ų
  • 12
  • 273
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • nothing
  • 0

Experimental Properties

  • 0.77066
  • 99.80000
  • 1177
  • n20/D 1.352-1.354
  • No data available
  • No data available
  • No data available
  • Fahrenheit: 35.6 ° f
    Celsius: 2 ° c
  • ~10% in acetonitrile (H-NMR)
  • Pale-yellow to Yellow-brown Liquid
  • Not determined
  • 0.800-0.850 g/mL at 20 °C

Dimethyl (1-diazo-2-oxopropyl)phosphonate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036MO-1g
Dimethyl (1-diazo-2-oxopropyl)phosphonate
90965-06-3 97%
1g
$11.00 2024-04-20
A2B Chem LLC
AB47760-1g
Dimethyl (1-diazo-2-oxopropyl)phosphonate
90965-06-3 97%
1g
$10.00 2024-05-20
Aaron
AR0036V0-1g
Dimethyl (1-diazo-2-oxopropyl)phosphonate
90965-06-3 95%
1g
$6.00 2024-07-18
Apollo Scientific
OR313045-5g
Dimethyl (1-diazo-2-oxo-prop-1-yl)phosphonate
90965-06-3 95%
5g
£65.00 2024-05-23
AstaTech
60672-1/G
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE
90965-06-3 95%
1g
$31 2023-09-16
Chemenu
CM326295-25g
dimethyl (2-oxopropanimidoyl)phosphonate
90965-06-3 95+%
25g
$320
Enamine
EN300-133907-0.05g
dimethyl (1-diazo-2-oxopropyl)phosphonate
90965-06-3 92%
0.05g
$19.0 2023-06-06
Fluorochem
049853-1g
Dimethyl (1-diazo-2-oxo-propyl)phosphonate
90965-06-3 95%
1g
£29.00 2022-03-01
Oakwood
070472-250mg
Dimethyl(1-diazo-2-oxopropyl)phosphonate
90965-06-3 90%
250mg
$20.00 2024-07-19
TRC
D471815-250mg
Dimethyl (1-Diazo-2-oxopropyl)phosphonate
90965-06-3
250mg
$ 92.00 2023-09-07

Dimethyl (1-diazo-2-oxopropyl)phosphonate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ;  16 h, 25 °C
Reference
Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation
Wu, Shiqi; Galan, Laura Abad; Roux, Margaux; Riobe, Francois; Le Guennic, Boris ; et al, Inorganic Chemistry, 2021, 60(21), 16194-16203

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ;  16 h, 25 °C
Reference
Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation
Wu, Shiqi; Galan, Laura Abad; Roux, Margaux; Riobe, Francois; Le Guennic, Boris; et al, ChemRxiv, 2021, 1, 1-10

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ;  overnight, rt
Reference
Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line
Kalhor-Monfared, Shiva; Beauvineau, Claire; Scherman, Daniel; Girard, Christian, European Journal of Medicinal Chemistry, 2016, 122, 436-441

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ;  overnight, rt
Reference
Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity
Wijtmans, Maikel; de Graaf, Chris; de Kloe, Gerdien; Istyastono, Enade P.; Smit, Judith; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ;  0 °C → rt; 3 h, rt
Reference
Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility
Nieman, James A.; Nair, Sajiv K.; Heasley, Steven E.; Schultz, Brenda L.; Zerth, Herbert M.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ;  2 h, rt
Reference
Cyclic peptide-polymer complexes and their self-assembly
Belanger, Dominique; Tong, Xia; Soumare, Sadia; Dory, Yves L.; Zhao, Yue, Chemistry - A European Journal, 2009, 15(17), 4428-4436

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ;  10 min, 0 °C; overnight, rt
Reference
Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines
Dirat, Olivier; Clipson, Alex; Elliott, Jason M.; Garrett, Sasha; Brian Jones, A.; et al, Tetrahedron Letters, 2006, 47(11), 1729-1731

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
Reference
Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems
Hruby, Samuel; Ulc, Jan; Cisarova, Ivana; Kotora, Martin, Catalysts, 2023, 13(5),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tosyl azide Solvents: Acetonitrile ;  2 h, rt
Reference
(E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction
Dayoub, Wissam; Doutheau, Alain, Science China: Chemistry, 2010, 53(9), 1937-1945

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tosyl azide Solvents: Acetonitrile ;  rt → 0 °C; 3 h, rt
Reference
One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide
Quesada, Ernesto; Raw, Steven A.; Reid, Mark; Roman, Estelle; Taylor, Richard J. K., Tetrahedron, 2006, 62(28), 6673-6680

Synthetic Circuit 11

Reaction Conditions
Reference
One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent
Quesada, Ernesto; Taylor, Richard J. K., Tetrahedron Letters, 2005, 46(38), 6473-6476

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ;  30 min, 0 °C
Reference
Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes
Urbano, Antonio ; del Hoyo, Ana M.; Martinez-Carrion, Alicia; Carreno, M. Carmen, Organic Letters, 2019, 21(12), 4623-4627

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tosyl azide ,  Sodium hydride Solvents: Tetrahydrofuran
Reference
Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde
Mans, Daniel J., 2008, , 69(1),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ;  2 h, 5 °C → rt
Reference
Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans
Christie, Steven D. R.; Davoile, Ryan J.; Elsegood, Mark R. J.; Fryatt, Ross; Jones, Raymond C. F.; et al, Chemical Communications (Cambridge, 2004, (21), 2474-2475

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 10 min, 0 °C
Reference
Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B
Ghosh, Arun K.; Bischoff, Alexander; Cappiello, John, European Journal of Organic Chemistry, 2003, (5), 821-832

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  1,2-Dimethoxyethane ;  0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ;  1 h, 0 °C → rt
Reference
The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8
Chuh, Kelly N.; Batt, Anna R.; Zaro, Balyn W.; Darabedian, Narek; Marotta, Nicholas P.; et al, Journal of the American Chemical Society, 2017, 139(23), 7872-7885

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant
Sarkar, Souvik ; Mayer Bridwell, Anne E.; Good, James A. D. ; Wang, Erin R.; McKee, Samuel R.; et al, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran
Reference
The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol
Cuellar, Rebecca A. D., 2008, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ;  10 min, 0 °C
Reference
Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Cambeiro, Xacobe C.; Pericas, Miquel A., Advanced Synthesis & Catalysis, 2011, 353(1), 113-124

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ;  0 °C; 16 h, 0 °C
Reference
Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles
Meloni, Fernanda; Brittain, William D. G.; Male, Louise; Le Duff, Cecile S.; Buckley, Benjamin R.; et al, ChemRxiv, 2021, 1, 1-28

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
Reference
One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization
Lv, Honggui; Shi, Jingjing; Wu, Bo; Guo, Yujuan; Huang, Junjun; et al, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
Reference
Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles
Du, Taiping; Du, Fei; Ning, Yanqiang; Peng, Yungui, Organic Letters, 2015, 17(5), 1308-1311

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Hexane
Reference
Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds
Colombo, Francesco, 2010, , ,

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Tosyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines
Sun, Peng; Wu, Youzhi; Huang, Yue; Wu, Xiaoming; Xu, Jinyi; et al, Organic Chemistry Frontiers, 2016, 3(1), 91-95

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
Reference
Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations
Miranda, Pedro O.; Carballo, Ruben M.; Ramirez, Miguel A.; Martin, Victor S.; Padron, Juan I., ARKIVOC (Gainesville, 2007, (4), 331-343

Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials

Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products

Dimethyl (1-diazo-2-oxopropyl)phosphonate Suppliers

HU BEI JU SHENG Technology Co., Ltd.
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